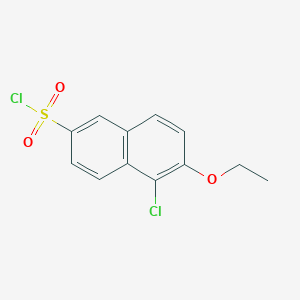
5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
概要
説明
5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol
作用機序
Target of Action
The primary target of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration. By targeting this complex, the compound can disrupt the normal functioning of the mitochondria, leading to the death of the organism.
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . This means that it prevents the complex from carrying out its normal function of transporting electrons. This disruption leads to a decrease in the production of ATP, the main energy source for cells, which can result in the death of the organism.
Result of Action
The primary result of the action of this compound is the death of the organism . By inhibiting the function of the mitochondrial complex I, the compound disrupts the production of ATP, leading to a lack of energy for the cells. This can result in cell death and, ultimately, the death of the organism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nucleophilic substitution of the nitro group with isopropanol and subsequent reduction to form the amine. The reaction conditions are optimized for efficiency and yield.
化学反応の分析
Types of Reactions
5-Chloro-2-(propan-2-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-Chloro-2-(propan-2-yloxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
5-Chloro-2-(propan-2-yloxy)pyrimidin-4-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Chloro-2-(propan-2-yloxy)benzeneamine: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility as a scaffold for the synthesis of various derivatives makes it valuable in research and development .
特性
IUPAC Name |
5-chloro-2-propan-2-yloxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRGHLGGACRFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)
![tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B3237844.png)

![2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride](/img/structure/B3237850.png)
